O,O-Diethyl O-2-ethylthioethyl phosphate chemical structure and properties
O,O-Diethyl O-2-ethylthioethyl phosphate chemical structure and properties
An In-Depth Technical Guide to O,O-Diethyl O-2-ethylthioethyl phosphate
Foreword
This technical guide provides a comprehensive scientific overview of O,O-Diethyl O-2-ethylthioethyl phosphate, an organophosphate compound of significant historical and toxicological interest. Known commercially as Demeton-O, this substance represents a class of chemicals that revolutionized pest control while simultaneously posing considerable risks to non-target organisms, including humans. This document is intended for researchers, scientists, and professionals in drug development and toxicology, offering in-depth information on its chemical structure, properties, synthesis, mechanism of action, and analytical methodologies. As a Senior Application Scientist, the aim is to present this complex information with clarity, technical accuracy, and practical insight, grounded in authoritative scientific literature.
Chemical Identity and Nomenclature
O,O-Diethyl O-2-ethylthioethyl phosphate is the thiono isomer of the organophosphate insecticide Demeton.[1][2] Demeton itself was introduced by Bayer in 1951 under the trade name Systox and was notable for being the first systemic insecticide.[1] Commercially, Demeton was sold as a mixture of two isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiolo isomer), typically in a 35:65 ratio.[1][3]
Due to its high toxicity to humans, the use of Demeton has been largely discontinued and its registration was canceled by the United States Environmental Protection Agency in 1998.[1]
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IUPAC Name: diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane[4]
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Common Name: Demeton-O[4]
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CAS Number: 298-03-3[4]
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Synonyms: Demetonthione, O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate, Diethyl (2-(eththio)ethyl) thionophosphate.[5]
Chemical Structure and Physicochemical Properties
The molecular structure of Demeton-O consists of a central phosphorus atom double-bonded to a sulfur atom (a thionophosphate group), single-bonded to two ethoxy groups, and a 2-ethylthioethyl ether group.
Caption: Chemical structure of O,O-Diethyl O-2-ethylthioethyl phosphate (Demeton-O).
The physicochemical properties of Demeton-O are summarized in the table below. It is important to note that commercial "Demeton" is a mixture, and properties can vary.
| Property | Value | Source(s) |
| Molecular Formula | C8H19O3PS2 | [1][5] |
| Molar Mass | 258.34 g/mol | [1] |
| Appearance | Colorless to amber oily liquid | [1] |
| Odor | Sulfurous | [1] |
| Density | 1.146 g/cm³ | [1] |
| Boiling Point | 128 °C (262 °F; 401 K) | [1] |
| Melting Point | -43.8 °C | [6] |
| Solubility in Water | 2.0 g/100 mL | [1] |
| Log P (octanol-water partition coefficient) | 2.38 | [1] |
Synthesis Pathway
The industrial production of Demeton yields a mixture of the O and S isomers. The synthesis involves the reaction of 2-hydroxyethylethyl sulfide with O,O-diethyl phosphorochloridothioate. This reaction is typically conducted in a solvent such as toluene in the presence of anhydrous sodium carbonate and metallic copper, which act as a base and catalyst, respectively.[1][3]
Caption: General synthesis scheme for the Demeton isomer mixture.
This process results in an approximate 65:35 mixture of Demeton-S and Demeton-O.[1] The thiono isomer (Demeton-O) can be isomerized to the more toxic thiolo isomer (Demeton-S) through the application of heat.[1]
Biochemical Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of toxicity for all organophosphates, including Demeton-O, is the inhibition of acetylcholinesterase (AChE).[7][8] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thereby terminating the nerve signal.[7]
The process of inhibition involves the following steps:
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Metabolic Activation: Phosphorothioates like Demeton-O are not potent inhibitors themselves. They undergo metabolic oxidation in the body, where the sulfur atom is replaced by an oxygen atom, converting them into their highly reactive "oxon" analogues.[9] This bioactivation significantly increases their toxicity.
-
Phosphorylation of AChE: The activated organophosphate (the oxon) binds to the serine hydroxyl group in the active site of the AChE enzyme, forming a stable, covalent phosphate-enzyme complex.[7][10]
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Enzyme Inactivation: This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine.
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Acetylcholine Accumulation: The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[10][11]
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Cholinergic Crisis: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of hyperstimulation known as a cholinergic crisis. This results in a cascade of symptoms, including paralysis, seizures, respiratory failure, and ultimately, death.[10][12]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by Demeton-O.
Toxicology and Metabolism
Demeton can be absorbed through inhalation, ingestion, and dermal contact.[1] The toxicity of the commercial mixture is largely driven by the Demeton-S isomer, which is significantly more toxic than Demeton-O.
Acute Toxicity Data (Rats) [1]
| Isomer | Route | LD50 (mg/kg body weight) |
|---|---|---|
| Demeton-S | Oral | 1.5 |
| Demeton-O | Oral | 7.5 |
The lowest lethal dose recorded in humans for the Demeton mixture is 171 µg/kg.[1] Symptoms of exposure are characteristic of a cholinergic crisis and include weakness, respiratory difficulties, uncoordinated movement, miosis (pupil constriction), salivation, and convulsions.[1][13]
Metabolism and Excretion
Both isomers of Demeton are metabolized in the liver primarily through oxidation of the thioether side chain.[1] This process occurs in two steps:
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Sulfoxidation: The thioether is first oxidized to a more polar sulfoxide metabolite.
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Sulfone Formation: Further oxidation converts the sulfoxide into a sulfone.[1][3]
These oxidized metabolites (sulfoxides and sulfones) are generally more potent cholinesterase inhibitors than the parent compounds.[2] The metabolites are then further degraded through hydrolysis and are primarily excreted in the urine.[1] In rats, 50-70% of an orally administered dose of Demeton is excreted within 24 hours.[1]
Caption: Metabolic oxidation pathway of Demeton-O.
Analytical Methodologies
The analysis of Demeton-O and its related compounds in environmental or biological samples is crucial for exposure assessment and regulatory monitoring.
Residue Analysis
A traditional and effective method for the analysis of Demeton and its metabolites involves a two-step process:
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Oxidation: All Demeton-related residues (the parent sulfide, the sulfoxide, and the sulfone) in the sample extract are oxidized to the corresponding sulfone. This is typically achieved using a strong oxidizing agent like potassium permanganate.[3] This step is crucial because it consolidates multiple analytes into a single, stable compound for quantification.
-
Quantification: The resulting sulfone is then quantified using gas-liquid chromatography (GLC), often with a phosphorus-specific detector such as a flame photometric detector (FPD) or an alkali flame detector (AFD).[3][14]
More contemporary methods utilize liquid chromatography coupled with mass spectrometry (LC-MS), which offers higher sensitivity and specificity for the simultaneous determination of the parent compound and its various metabolites without the need for a prior oxidation step.[3]
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
To assess the biological activity of Demeton-O or its metabolites, an in vitro acetylcholinesterase inhibition assay is commonly employed. The Ellman method is a widely used colorimetric technique for this purpose.[2][3]
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of AChE activity on acetylthiocholine) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The rate of color formation is directly proportional to AChE activity and is measured spectrophotometrically at 412 nm.[2]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
AChE enzyme solution (e.g., 1 U/mL in buffer).
-
Substrate solution: Acetylthiocholine iodide (ATCI) (e.g., 14 mM in buffer).
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Ellman's Reagent: DTNB (e.g., 10 mM in buffer).
-
Test Compound: Prepare a series of dilutions of Demeton-O (or its metabolite) in an appropriate solvent (e.g., DMSO) and then dilute further in buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To respective wells, add 10 µL of the test compound solution (or control/blank).
-
Add 10 µL of the AChE enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set pre-incubation time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[3]
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.[3]
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of enzyme inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[2]
-
References
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Dieng, T., Fraix, A., Salaün, J.-Y., Dez, I., Klein Gebbink, R. J. M., van Koten, G., & Jaffrès, P.-A. (2008). Synthesis of O,O-Diethyl Arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. Synlett, 2008(20), 3121–3124. [Link]
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